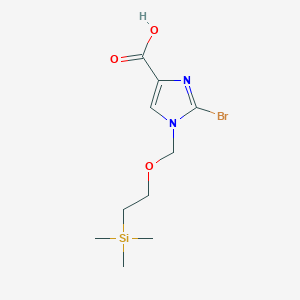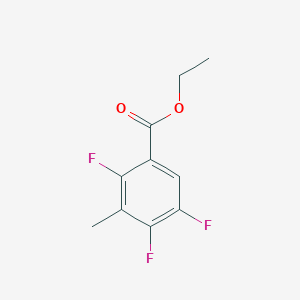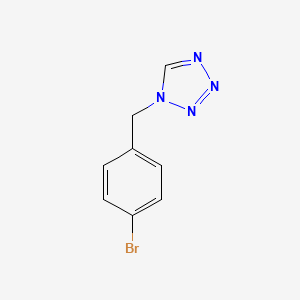
1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole is an organic compound that features a tetrazole ring substituted with a 4-bromobenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 4-bromobenzyl chloride with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available 4-bromobenzyl chloride. The process includes the formation of the tetrazole ring followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation and reduction reactions under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki and Sonogashira couplings, forming complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products: The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications.
科学的研究の応用
1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, leading to various biological effects. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The bromobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole can be compared with other similar compounds such as:
Benzyl Tetrazole: Lacks the bromine substitution, resulting in different reactivity and biological properties.
4-Bromobenzyl Alcohol: Contains a hydroxyl group instead of the tetrazole ring, leading to different chemical behavior and applications.
4-Bromobenzyl Bromide: Used as an intermediate in the synthesis of various organic compounds, including this compound.
The uniqueness of this compound lies in its combination of the tetrazole ring and the bromobenzyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
特性
分子式 |
C8H7BrN4 |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
1-[(4-bromophenyl)methyl]tetrazole |
InChI |
InChI=1S/C8H7BrN4/c9-8-3-1-7(2-4-8)5-13-6-10-11-12-13/h1-4,6H,5H2 |
InChIキー |
BLENJLHEHIGUMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=NN=N2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

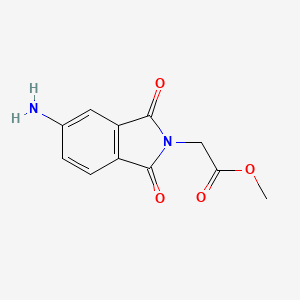
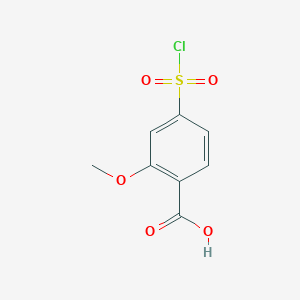
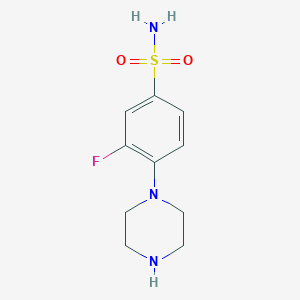

![2,6-Diethyl-4-[2-(trimethylsilyl)ethyl]phenol](/img/structure/B8477563.png)




![1-(3-Bromophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8477616.png)
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B8477622.png)
